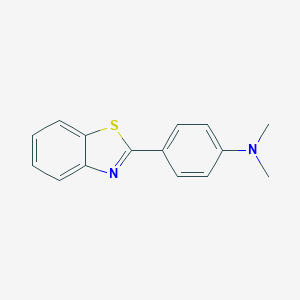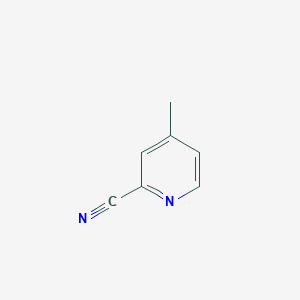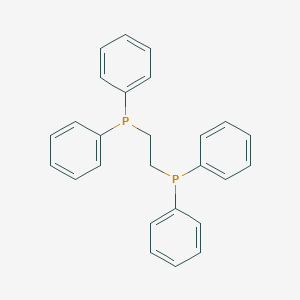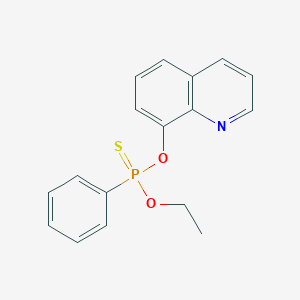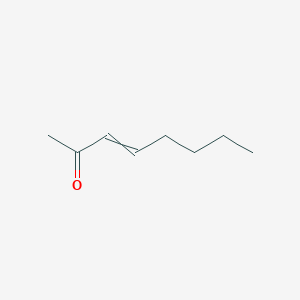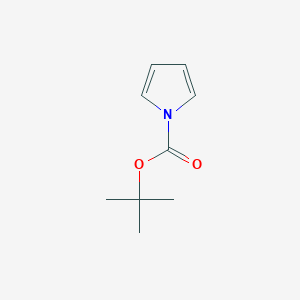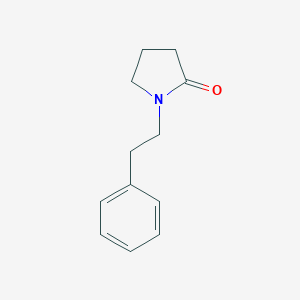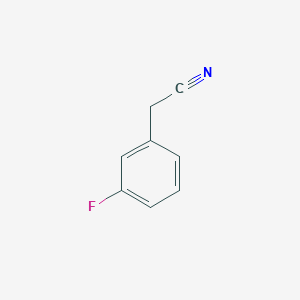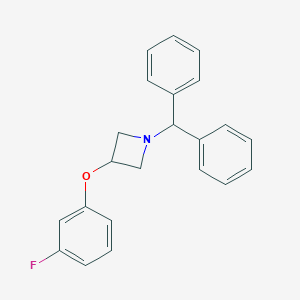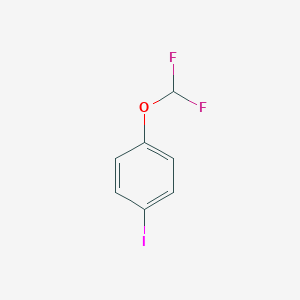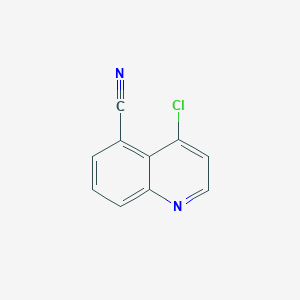
4-クロロキノリン-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroquinoline-5-carbonitrile is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound is characterized by a chloro group at the 4-position and a cyano group at the 5-position of the quinoline ring.
科学的研究の応用
4-Chloroquinoline-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimalarial and antiviral activities.
Industry: Used in the production of dyes, catalysts, and other industrial chemicals.
作用機序
Target of Action
4-Chloroquinoline-5-carbonitrile is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to have a wide range of biological targets, including malarial parasites, bacteria, and cancer cells
Mode of Action
For instance, chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death
Biochemical Pathways
For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death
Result of Action
Quinoline derivatives are known to have various effects, including antimalarial, antimicrobial, and anticancer activities . These effects are likely due to the interaction of the compounds with their targets and the subsequent changes in biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and yields the desired product with good purity.
Industrial Production Methods
Industrial production methods for 4-Chloroquinoline-5-carbonitrile often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, use of recyclable catalysts, and solvent-free conditions are employed to achieve these goals .
化学反応の分析
Types of Reactions
4-Chloroquinoline-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Cyclization Reactions: It can undergo cyclization to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Condensing Agents: Such as acetic anhydride for condensation reactions.
Catalysts: Such as titanium dioxide for photocatalytic reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Chloroquinoline-5-carbonitrile include:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Uniqueness
4-Chloroquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and cyano groups allows for versatile chemical modifications and enhances its potential as a precursor for various bioactive compounds.
特性
IUPAC Name |
4-chloroquinoline-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFLCFMMESPBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624054 |
Source


|
| Record name | 4-Chloroquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132586-14-2 |
Source


|
| Record name | 4-Chloroquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
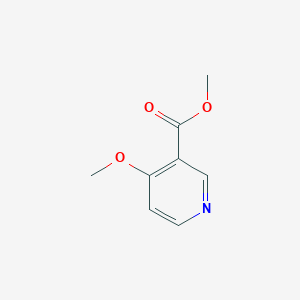
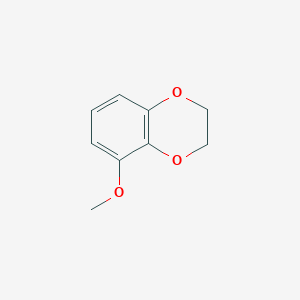
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
